molecular formula C14H11NO2 B1605998 (2-Nitro-1-phenylethenyl)benzene CAS No. 5670-69-9

(2-Nitro-1-phenylethenyl)benzene

Cat. No.: B1605998
CAS No.: 5670-69-9
M. Wt: 225.24 g/mol
InChI Key: OYDWWBGGMKUUNB-UHFFFAOYSA-N
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Description

(2-Nitro-1-phenylethenyl)benzene, also known as 1,1-diphenyl-2-nitroethene, is a high-purity organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This chemical is characterized by a density of 1.166 g/cm³, a boiling point of 335.9°C at 760 mmHg, and a flash point of 148.5°C . Its structure, featuring a nitroethene group, makes it a valuable building block in synthetic organic chemistry, particularly as a Michael acceptor in enantioselective reactions to form complex chiral molecules . This compound is a key intermediate in organic synthesis research. It is supplied for non-human, non-medical research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitro-1-phenylethenyl)benzene
Source PubChem
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InChI

InChI=1S/C14H11NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWWBGGMKUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C[N+](=O)[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972145
Record name 1,1'-(2-Nitroethene-1,1-diyl)dibenzene
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-69-9
Record name 1,1-Diphenyl-2-nitroethylene
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Record name NSC401147
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Record name 1,1'-(2-Nitroethene-1,1-diyl)dibenzene
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Synthetic Methodologies for 2 Nitro 1 Phenylethenyl Benzene

Established Conventional Preparative Routes

Conventional methods for the synthesis of (2-Nitro-1-phenylethenyl)benzene have been well-documented in organic chemistry. These routes typically involve multi-step processes that are effective but may have limitations regarding reaction conditions and selectivity.

Nitroaldol Condensation (Henry Reaction) and Subsequent Dehydration

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that serves as a primary route for the synthesis of β-nitro alcohols. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of benzaldehyde (B42025) with a nitroalkane, followed by dehydration of the resulting nitro alcohol.

Various catalysts and reaction conditions have been explored to optimize the yield and selectivity of the Henry reaction. For instance, alkali metal fluorides, such as cesium fluoride (B91410) in an ionic liquid, have been shown to effectively promote the reaction, leading to excellent yields of the nitroalkanol product. researchgate.net Additionally, solid base catalysts, such as layered double hydroxides (LDHs), have been employed to facilitate the condensation of benzaldehyde and nitromethane (B149229) under solvent-free conditions, offering a greener alternative to traditional methods. scirp.org

Table 1: Examples of Henry Reaction Conditions for β-Nitro Alcohol Synthesis

AldehydeNitroalkaneCatalyst/BaseSolventProductReference
BenzaldehydeNitroethaneCesium Fluoride[bmim][BF4]1-phenyl-2-nitropropan-1-ol researchgate.net
BenzaldehydeNitromethaneCu:Mg:Al LDHNone2-nitro-1-phenylethan-1-ol scirp.org
4-NitrobenzaldehydeNitromethaneHydrolase (ST0779)TBME/Water(R)-1-(4-nitrophenyl)-2-nitroethanol rsc.org

Direct Nitration of Alkenes

The direct nitration of alkenes presents another pathway to synthesize nitroalkenes. This method involves the addition of a nitro group directly across the double bond of an alkene. For the synthesis of this compound, the starting material would be stilbene (B7821643) (1,2-diphenylethene).

One approach involves the radical halo-nitration of alkenes. This method utilizes the thermal decomposition of iron(III) nitrate (B79036) nonahydrate to generate nitrogen dioxide. The nitrogen dioxide then adds to the alkene in a radical fashion, and the resulting radical is trapped by a halogen atom from a halogen salt. organic-chemistry.org This process can be applied to the synthesis of various nitroalkenes. organic-chemistry.org

Another strategy for the nitration of aromatic compounds, which can be conceptually related, involves the use of a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. libretexts.orggoogle.compressbooks.pub While this is a common method for introducing a nitro group onto an aromatic ring, its direct application to an alkene like stilbene to selectively produce this compound can be challenging due to potential side reactions and issues with regioselectivity.

Oxidation of Enamines

Enamines, which are formed from the reaction of an aldehyde or ketone with a secondary amine, can serve as versatile intermediates in organic synthesis. masterorganicchemistry.comlibretexts.org The oxidation of enamines provides a potential, though less common, route to nitroalkenes.

The synthesis of an enamine involves the acid-catalyzed condensation of an aldehyde or ketone with a secondary amine, resulting in the formation of a C=C-N functional group. masterorganicchemistry.comlibretexts.org These compounds are nucleophilic at the α-carbon and can undergo various reactions, including alkylation and acylation. libretexts.org The oxidation of an enamine derived from phenylacetaldehyde (B1677652) and a suitable secondary amine could theoretically lead to the formation of a nitro group at the β-position. However, the direct oxidation of primary aliphatic amines to their corresponding nitro compounds is often difficult to achieve in a single step with high yields. sciencemadness.orgsciencemadness.org More established methods for enamine synthesis often involve cross-coupling reactions catalyzed by transition metals like palladium or copper. rsc.org

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of this compound has also benefited from these advancements.

Metal-Catalyzed Syntheses

Metal catalysts have been extensively used to promote the synthesis of nitroalkenes, often through variations of the Henry reaction or cross-coupling reactions. These catalysts can offer high levels of control over the reaction, including stereoselectivity.

Copper complexes, for example, have been employed in enantioselective Henry reactions. organic-chemistry.org Chiral copper(I) and copper(II) complexes with various ligands, such as bis(sulfonamide)-diamines and bis(oxazolines), have been shown to catalyze the addition of nitroalkanes to aldehydes with high diastereo- and enantioselectivity. organic-chemistry.org Palladium catalysts are also prominent, particularly in cross-coupling reactions like the Heck and Sonogashira reactions, which can be adapted for the synthesis of substituted alkenes. rsc.org For instance, palladium nanoparticles supported on materials like silica (B1680970) have been used for the direct reductive amination of aldehydes with nitroarenes, which involves steps that are conceptually related to the components of this compound. mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Relevant to Nitroalkene Synthesis

Reaction TypeCatalystReactantsProduct TypeReference
Henry ReactionCu(OAc)₂-Bis(oxazoline)Aldehyde, Nitroalkaneβ-Nitro Alcohol organic-chemistry.org
Reductive AminationPd/SiO₂Benzaldehyde, NitroareneN-Alkylated Aniline mdpi.com
Heck CouplingPd(0)@TpPa-1Aryl Iodide, OlefinSubstituted Alkene rsc.org

Organocatalytic Methods (e.g., Cooperative Catalytic Systems)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound and related compounds, organocatalysts have been particularly successful in promoting the enantioselective Henry reaction.

Bifunctional organocatalysts, such as chiral thioureas and squaramides, have been shown to be highly effective. buchler-gmbh.com These catalysts possess both a hydrogen-bond donating moiety and a basic site, allowing them to activate both the nitroalkane and the aldehyde simultaneously in a cooperative manner. buchler-gmbh.com For example, a catalyst like N-[(9S)-9-Methoxycinchonan-6′-yl]-N′-phenylthiourea can catalyze the reaction between benzaldehyde and nitromethane to produce (S)-2-nitro-1-phenylethan-1-ol with high enantioselectivity. buchler-gmbh.com

The aza-Henry reaction, or nitro-Mannich reaction, which is the addition of a nitroalkane to an imine, has also been successfully catalyzed by organocatalysts to produce β-nitroamines with high stereoselectivity. nih.gov These intermediates can be further transformed into other valuable compounds. The development of cooperative catalytic systems, where two or more catalysts work in concert, has further expanded the scope and efficiency of these reactions. semanticscholar.org

Emerging Synthetic Strategies and Advanced Protocols

Recent advancements in synthetic organic chemistry have led to the development of sophisticated and efficient protocols for the preparation of this compound and its analogues. These emerging strategies prioritize stereoselectivity, atom economy, and molecular diversity, moving beyond traditional condensation reactions. Key areas of progress include the stereoselective synthesis of specific isomers and the application of multicomponent reactions to generate complex molecular architectures from simple precursors.

Stereoselective Synthesis of this compound Isomers

The geometric isomers of this compound, the (E) and (Z) forms, can exhibit different chemical reactivity and biological activity. rsc.org Consequently, the development of synthetic methods that allow for the selective synthesis of a single isomer is of significant interest. While the (E)-isomer is typically more stable, specific protocols have been devised to access the less stable (Z)-isomer.

Control over the stereochemical outcome of the Henry reaction, a classical method for synthesizing β-nitrostyrenes, can be achieved by carefully selecting the reaction conditions. organic-chemistry.org For instance, the choice of solvent and temperature can significantly influence the E/Z ratio of the product. One study demonstrated that by modifying reaction conditions, it is possible to obtain pure (E)- and (Z)-nitro alkenes in high yields. organic-chemistry.org The use of molecular sieves and specific amine catalysts like piperidine (B6355638) has been shown to be crucial for directing the synthesis towards the Z-isomer. organic-chemistry.org

Wittig-type reactions and their modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective formation of alkenes and have been applied to the synthesis of stilbene derivatives, which are structurally related to this compound. nih.govwiley-vch.de These reactions offer a high degree of control over the geometry of the double bond, often favoring the formation of the (E)-isomer. nih.gov For example, the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde typically yields the (E)-alkene with high selectivity.

A summary of selected stereoselective synthetic approaches is presented in the table below.

Reaction TypeReactantsConditionsProduct(s)YieldRef.
Modified Henry ReactionAliphatic Aldehydes, NitroalkanesPiperidine, Molecular Sieves(Z)-NitroalkenesHigh organic-chemistry.org
Modified Henry ReactionAliphatic Aldehydes, NitroalkanesVarying solvent and temperature(E)- or (Z)-NitroalkenesHigh to Excellent organic-chemistry.org
Wittig ReactionBenzyl (B1604629) phosphonium (B103445) salt, Quinoline-3-carbaldehyde-(Z)-Stilbene derivative21-75% nih.gov
Wittig ReactionBenzyl phosphonium salt, Quinoline-3-carbaldehyde-(E)-Stilbene derivative2-10% nih.gov
Horner-Wadsworth-EmmonsBenzyl bromide, Triethylphosphite, BenzaldehydesTHF, KOtBu(E)-Stilbenes (99:1 E/Z)48-99% nih.gov

The ability to selectively synthesize either the (E) or (Z) isomer is critical, as their reactivity can differ significantly. For example, in [3+2] cycloaddition reactions with nitrones, (E)-β-nitrostyrene was found to be endo stereoselective, while (Z)-β-nitrostyrene was exo stereoselective. rsc.org This highlights the importance of stereocontrol in the synthesis of these valuable building blocks.

Multicomponent Reaction Approaches to Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials, have emerged as a powerful strategy in modern organic synthesis. uniba.itnih.gov These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. uniba.itnih.gov this compound and related nitroalkenes are excellent substrates for MCRs due to the electron-withdrawing nature of the nitro group, which activates the double bond for nucleophilic attack. researchgate.netwikipedia.org

A significant application of β-nitrostyrenes in MCRs is the synthesis of highly substituted pyrrole (B145914) derivatives, which are important heterocyclic motifs in medicinal chemistry. researchgate.net In these reactions, the β-nitrostyrene typically acts as a Michael acceptor. researchgate.net Various MCRs have been developed for the synthesis of functionalized pyrroles using β-nitrostyrene as a key component. researchgate.net

Furthermore, the principles of multicomponent synthesis have been applied to create analogues of stilbenes. One-pot multicomponent approaches that combine several reaction steps, such as condensation, decarboxylation, and Heck coupling, have been developed for the efficient synthesis of substituted stilbene derivatives. google.com These methods can offer enhanced yields and reduced reaction times compared to traditional multi-step syntheses. google.com

The versatility of MCRs allows for the synthesis of a wide range of heterocyclic and carbocyclic structures. For instance, the Ugi reaction, a classic MCR, can be adapted to include nitro-containing components to build complex amides. nih.gov The Barton-Zard reaction is another example where a nitroalkene is a key component in the synthesis of pyrroles. wikipedia.org

Below is a table summarizing examples of multicomponent reactions for the synthesis of this compound analogues.

MCR Name/TypeComponentsCatalyst/ConditionsProduct ScaffoldRef.
Pyrrole Synthesisβ-Nitrostyrene, various other componentsFeCl3 or I2Functionalized Pyrroles researchgate.net
Stilbene Synthesis2- or 4-hydroxy substituted arylaldehyde, other componentsMicrowave irradiationSubstituted Stilbenes google.com
Barton-Zard ReactionNitroalkene, Isocyanoacetate-Pyrrole derivatives wikipedia.org
Ugi ReactionAmine, Carbonyl, Isocyanide, Carboxylic Acid (can involve nitro-containing substrates)-α-acylaminoamides nih.gov
1,4-Benzodiazepin-3-one Synthesis2-amino-β-nitrostyrenes, α-bromohydroxamateCs2CO31,4-Benzodiazepin-3-ones mdpi.com

These multicomponent strategies provide a rapid and efficient means to access a diverse range of complex molecules starting from or incorporating the this compound scaffold, significantly expanding its utility in synthetic and medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Nitro 1 Phenylethenyl Benzene

Nucleophilic Addition Reactions

The polarized nature of the double bond in (2-nitro-1-phenylethenyl)benzene makes it an excellent substrate for nucleophilic addition reactions. The electron-withdrawing nitro group activates the β-carbon for attack by a wide range of nucleophiles.

Michael Additions and Conjugate Pathways

The most prominent reaction of this compound is the Michael addition, or 1,4-conjugate addition. This reaction involves the addition of a soft nucleophile to the β-carbon of the nitroalkene. A diverse array of nucleophiles, including carbon-based nucleophiles like enolates, organometallics, and malonates, as well as heteroatom nucleophiles, can be employed. organic-chemistry.orgrsc.org

The reaction is often facilitated by organocatalysts. For instance, chiral pyrrolidine-based ionic liquids have been shown to be highly efficient catalysts for the Michael addition of ketones and aldehydes to nitroolefins, yielding products with high enantioselectivities. organic-chemistry.org Similarly, thiophosphoramide derivatives have been used to catalyze the asymmetric Michael addition of acetone (B3395972) to nitroolefins with excellent enantioselectivity. organic-chemistry.org The addition of nitroalkanes to nitroalkenes, including trans-β-nitrostyrene, can be achieved in water using a simple base like sodium bicarbonate to produce 1,3-dinitro compounds. researchgate.net

Table 1: Examples of Michael Addition Reactions with β-Nitrostyrene Derivatives

Nucleophile (Donor)Catalyst/ConditionsProduct TypeRef
AcetoneThiophosphoramideγ-Nitroketone organic-chemistry.org
Aldehydes(S)-Diphenylprolinol silyl (B83357) etherβ-Substituted-δ-nitroalcohols organic-chemistry.org
Diethyl Malonate1,1-DiaminoazineDiethyl 2-(2-nitro-1-phenylethyl)malonate rsc.org
1-NitropropaneSodium Bicarbonate (aq)1,3-Dinitro-2-phenylpentane researchgate.net
Arylboronic AcidsRhodium/Olefin-Sulfoxideβ,β-Diarylnitroethanes organic-chemistry.org

Intramolecular Nucleophilic Cyclizations

Derivatives of this compound can undergo intramolecular nucleophilic cyclizations to form various heterocyclic and carbocyclic systems. These reactions often proceed through a cascade or domino sequence, where an initial intermolecular nucleophilic addition is followed by an intramolecular ring-closure.

Other Nucleophilic Transformations

Beyond classical Michael additions, the electrophilic double bond of this compound participates in other nucleophilic transformations. The nitro group itself can be transformed, often following an initial addition reaction. For example, the nitroalkane products resulting from Michael additions can be converted into other functional groups like amines or carbonyls. The conversion of a nitro group to an amine is a key step in multistep syntheses, for instance, in the preparation of m-bromoaniline from benzene (B151609), where nitration precedes bromination and subsequent reduction. libretexts.org This highlights the synthetic utility of the nitro group after it has served its purpose as an activating group for nucleophilic attack.

Cycloaddition Reactions

The electron-deficient π-system of this compound makes it an excellent component in cycloaddition reactions, where it typically acts as the 2π-electron partner.

Diels-Alder Reactions as Dienophiles

In the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, this compound serves as a potent dienophile. wikipedia.org The strong electron-withdrawing nature of the nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. This reaction provides a reliable method for constructing six-membered rings with good control over stereochemistry. wikipedia.org

When an unsymmetrical dienophile like this compound reacts with an unsymmetrical diene, the regioselectivity of the reaction becomes a key consideration. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" and "para" constitutional isomers over the "meta" product. masterorganicchemistry.com For example, the reaction of anthracenes with dienophiles typically occurs at the central 9,10-positions. nih.gov However, strategic placement of electron-donating groups on a terminal ring of anthracene (B1667546) can direct the [4+2]-cycloaddition to the 1,4-positions, showcasing how electronic factors can override the natural reactivity patterns. nih.gov The use of nitro-substituted dienophiles, such as 2-nitrobenzofuran, in reactions with various dienes has been shown to be an efficient method for synthesizing complex heterocyclic systems like dibenzofurans. sciforum.net

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides, Isoquinolinium Ylides)

This compound readily participates in 1,3-dipolar cycloadditions, a powerful method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the nitroalkene) to form a ring.

A common application is the reaction with nitrile oxides (R-C≡N⁺-O⁻), which are often generated in situ. This reaction provides a regioselective route to 2-isoxazolines, which are valuable scaffolds in medicinal chemistry. nih.govmdpi.comchem-station.com The cycloaddition of various nitrile oxides to alkenes has been extensively studied, and the regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com

Table 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes

1,3-Dipole PrecursorDipolarophileConditionsProductRef
DibromoformaldoximeOlefinKHCO₃ (in situ generation)Bromoisoxazoline chem-station.com
Ar-CH=NOH (Oxime)Ethylenein situ generation3-Aryl-2-isoxazoline mdpi.com
Penam sulfone with CNO groupVarious Alkenes-Isoxazoline-fused β-lactam mdpi.com

Azomethine ylides are another class of 1,3-dipoles that react with electron-deficient alkenes. nih.govclockss.org For example, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions to form nitrogen-containing heterocyclic compounds. sharif.edu Similarly, N-methyl azomethine ylide has been shown to react with nitropyridines in a [3+2]-cycloaddition process to afford condensed pyrroline (B1223166) derivatives. nih.gov These reactions demonstrate the versatility of this compound as a dipolarophile for accessing a wide range of heterocyclic structures.

Other Pericyclic Processes

This compound and its derivatives are highly competent substrates in various pericyclic reactions due to the electron-deficient nature of the double bond. They readily participate as dipolarophiles and dienophiles in cycloaddition reactions.

[3+2] Cycloadditions: As a potent dipolarophile, β-nitrostyrene reacts with 1,3-dipoles like nitrones to form five-membered heterocyclic rings. nih.govrsc.org Molecular electron density theory (MEDT) studies of the reaction between β-nitrostyrene and 5,5-dimethylpyrroline-N-oxide indicate a one-step, polar mechanism. rsc.org These reactions are highly regioselective and stereoselective, with the less stable (Z)-β-nitrostyrene exhibiting higher reactivity than its (E)-isomer. rsc.org

Diels-Alder [4+2] Cycloadditions: The activated double bond of β-nitrostyrene makes it an excellent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. nih.gov For instance, the tin(IV)-catalyzed reaction with (E)-3-methyl-1,3-pentadiene yields nitronic ester cycloadducts. beilstein-journals.org In some cases, these initial adducts can undergo subsequent pericyclic rearrangements, such as a nih.govnih.gov-sigmatropic rearrangement, to yield more complex structures. beilstein-journals.org

[2+2] Photocycloadditions: Under photochemical conditions, β-nitrostyrenes undergo [2+2] cycloadditions with other olefins. nih.gov These reactions can be initiated by visible light and proceed through a 1,4-diradical intermediate, likely on the triplet hypersurface, to form substituted cyclobutane (B1203170) rings. nih.gov The reaction is synthetically useful for creating strained four-membered rings.

The participation of this compound in these varied pericyclic reactions highlights its utility in constructing complex cyclic and heterocyclic systems.

Cross-Coupling Reactions

The nitro group in this compound is not merely a reactivity-directing group but can also serve as a leaving group in various cross-coupling reactions, a process known as denitrative coupling.

Denitrative cross-coupling provides a powerful alternative to traditional methods for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position. nih.gov This transformation involves the substitution of the nitro group by a nucleophilic partner.

The reaction was first observed in the reaction of nitrostyrenes with diethylzinc, which, in ethereal solvents and without a Lewis acid, resulted in the substitution of the nitro group by an ethyl group rather than the expected 1,4-addition. nih.gov This discovery opened the door to a wide range of coupling partners.

Table 1: Examples of Denitrative Cross-Coupling Reactions of Nitrostyrenes

Coupling Partner Type Specific Reagent Example Catalyst/Conditions Product Type Reference
Organometallic (C-C) Diethylzinc (Et₂Zn) THF, no Lewis acid β-Ethylstyrene nih.gov
Organometallic (C-C) tert-Butylmercury iodide KI, irradiation β-tert-Butylstyrene nih.gov
Organometallic (C-C) Organozinc iodides (RZnI) Ni(OAc)₂ / Amine β-Alkylated styrenes nih.gov
Thiol (C-S) Thiophenols (ArSH) Various conditions Vinyl sulfides nih.gov

This methodology has been extended to form C-S and C-P bonds, providing access to functionalized alkenes like vinyl sulfones and phosphonates. libretexts.org The mechanism can vary, with some reactions proceeding through radical addition/elimination pathways. nih.gov

Transition metals, particularly palladium, nickel, and copper, are effective catalysts for denitrative cross-coupling reactions, overcoming the challenges associated with cleaving the strong C-NO₂ bond. rsc.orgnih.gov These catalytic systems have significantly broadened the scope of accessible products.

Nickel-Catalyzed Couplings: Nickel complexes, often formed in situ from nickel(II) acetate (B1210297) and an amine ligand, can catalyze the coupling of nitrostyrenes with organozinc reagents. nih.gov

Palladium-Catalyzed Couplings: Palladium catalysis is highly versatile in this field. It has been used for denitrative N-arylation, coupling N-H heteroarenes with nitroarenes to form new C-N bonds. rsc.org

Copper-Catalyzed Couplings: Copper catalysts have been developed for C-O and C-S bond formation, reacting nitroarenes with alcohols and thiols. nih.gov

These transition metal-catalyzed reactions often proceed under milder conditions than non-catalytic variants and offer greater functional group tolerance, representing a significant advance in synthetic efficiency. nih.gov

Reductive Transformations of the Nitro and Alkenyl Moieties

The nitro and alkenyl groups in this compound can be reduced either selectively or concurrently, depending on the reagents and conditions employed. This allows for controlled access to a variety of important products, including nitroalkanes, phenethylamines, and phenylalkanols.

The selective reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. beilstein-journals.org Several methods achieve this transformation while preserving the carbon-carbon double bond.

Table 2: Reagents for Selective Reduction of the Nitro Group in Aromatic Nitro Compounds

Reagent(s) Conditions Key Features Reference(s)
Fe / HCl (or Acetic Acid) Acidic media Mild, tolerates many reducible groups. erowid.org
Sn / HCl Acidic media Classic method for nitro to amine conversion. beilstein-journals.org
Zn / Acetic Acid Acidic media Mild, selective for nitro group reduction. erowid.org
Sodium Sulfide (Na₂S) Aqueous/alcoholic solution Useful when acidic/hydrogenation conditions are incompatible; can be selective for one of two nitro groups. erowid.org

These methods are generally preferred when the integrity of the alkenyl moiety is desired. The use of metals in acidic media is a classic and reliable approach.

Selective reduction of the carbon-carbon double bond in the presence of the nitro group can be achieved under specific conditions.

Sodium Borohydride (B1222165) (NaBH₄): In solvents like ethanol (B145695) and ethyl acetate, sodium borohydride can selectively reduce the double bond of β-nitrostyrenes to yield the corresponding 1-phenyl-2-nitroethane derivatives. erowid.org This highlights the ability to target the C=C bond while leaving the nitro group intact.

Conversely, many powerful reducing systems reduce both functional groups simultaneously.

Catalytic Hydrogenation: The use of H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel typically results in the reduction of both the double bond and the nitro group, providing a direct route to phenethylamines. beilstein-journals.org

Sodium Borohydride with a Catalyst: While NaBH₄ alone is selective, combining it with catalysts like copper(II) chloride (CuCl₂) creates a potent system capable of reducing both the nitrostyrene (B7858105) double bond and the nitro group in a one-pot synthesis to produce phenethylamines. nih.govbeilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent is also capable of reducing both functionalities to afford the corresponding amine.

The choice of reducing agent and conditions therefore allows for precise control over the final product, enabling the synthesis of either the saturated nitroalkane or the fully reduced phenethylamine (B48288) from the same this compound precursor.

Cascade Reductions for Complex Product Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation without the need to isolate intermediates. This approach is particularly valuable in generating molecular complexity in a few steps. youtube.com In the context of this compound, cascade reductions have been developed to produce a variety of intricate chemical structures.

These multi-step transformations often begin with the reduction of the nitro group, which can then trigger subsequent intramolecular or intermolecular reactions. The nature of the final product can be finely tuned by the choice of reducing agent, catalyst, and reaction conditions. For instance, the selective reduction of the nitro group to an amino group can be followed by cyclization reactions to form heterocyclic compounds. youtube.comlumenlearning.comlibretexts.org

A notable example involves the use of gold nanoclusters embedded in metal-organic frameworks (MOFs) to catalyze the reduction of nitroarenes. researchgate.net By controlling the size of the gold particles, the selectivity of the reduction can be modulated to favor the formation of either azoxybenzene (B3421426) or azobenzene. researchgate.net Density functional theory (DFT) calculations have shown that the adsorption energy and electron transfer between the substrate and the gold catalyst are key factors in determining the reaction outcome. researchgate.net

The following table summarizes a representative cascade reaction involving the reduction of a nitro compound and subsequent transformations.

Starting MaterialReagents and ConditionsKey IntermediatesFinal ProductReference
Nitrobenzene (B124822)1. Sn, HClAnilineAniline youtube.com
Aniline2. NaNO₂, HClDiazonium SaltPhenol youtube.com
Phenol3. H₃O⁺-Phenol youtube.com

Rearrangement Reactions and Other Unconventional Transformations

Beyond typical addition and reduction reactions, this compound and its derivatives can undergo a variety of rearrangement and unconventional transformations. These reactions often lead to significant skeletal reorganizations and the formation of unexpected products.

One such unconventional reaction is the denitrative cross-coupling of nitrostyrenes. mdpi.com This process involves the replacement of the nitro group with various other functional groups, providing access to a wide range of substituted alkenes. mdpi.com For example, reactions with organometallic reagents, such as trialkylgallium, can lead to alkyl-substituted styrenes through a proposed radical addition-elimination mechanism. mdpi.com Similarly, coupling with aryl hydrazines or aryl carbaldehydes can yield stilbenes and chalcones, respectively. mdpi.com

The presence of certain substituents on the phenyl ring can also lead to unusual reactivity. For instance, ortho-hydroxy-β-nitrostyrene exhibits distinct behavior compared to its unsubstituted counterpart. nih.govconsensus.app While it undergoes conjugate addition with amines, this is often followed by C-C bond cleavage to produce an imine. nih.gov Furthermore, the photoisomerization from the trans to the cis isomer is less efficient in the ortho-hydroxy derivative. nih.gov

Rearrangement reactions of aromatic nitro compounds, though less common for this compound itself, have been studied in related systems. For example, the Bamberger rearrangement converts N-phenylhydroxylamine, a reduction product of nitrobenzene, into 4-aminophenol (B1666318) in the presence of a strong acid. wiley-vch.de Another example is the rearrangement of o-nitrophenols in strong acids to yield the corresponding isomer with the nitro group in the opposite ortho position. rsc.org

The table below provides examples of unconventional transformations of nitrostyrenes.

Reactant 1Reactant 2ConditionsProduct TypeReference
β-NitrostyreneTrialkylgallium-Alkyl-substituted styrene mdpi.com
β-NitrostyreneAryl hydrazineIBXStilbene (B7821643) mdpi.com
β-NitrostyreneAryl carbaldehydePhotochemicalChalcone mdpi.com

Detailed Studies on Reaction Mechanisms and Stereoselectivity

Understanding the mechanisms and stereoselectivity of reactions involving this compound is crucial for controlling the outcome of synthetic transformations. A two-step mechanism is generally proposed for electrophilic substitution reactions of benzene derivatives, which can be extended to understand the reactivity of the phenyl ring in this compound. msu.edu This involves the initial formation of a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edu

In the context of addition reactions to the double bond, the stereoselectivity is of significant interest. Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com For instance, the [2+2] photocycloaddition of β-nitrostyrene with olefins has been studied, where the reaction likely proceeds through a 1,4-diradical intermediate. nih.gov The stereochemical outcome can be influenced by whether the cis or trans isomer of β-nitrostyrene is used as the starting material. nih.gov

The role of organocatalysts in promoting reactions of β-nitrostyrene has also been a subject of detailed mechanistic investigation. mdpi.com For example, in the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by N-benzylbispidine, it was found that the catalyst itself reacts with the nitrostyrene to form an adduct, which then acts as the true catalytic species. mdpi.com This highlights the complex interplay between reactants and catalysts that can govern reaction pathways.

Computational studies, such as quantum chemical calculations, have been employed to elucidate the mechanisms of more complex transformations. rsc.org These studies can provide insights into transition state energies and reaction pathways, helping to explain the observed product distributions.

The stereochemical outcome of a reaction is often dictated by the mechanism. Stereospecific reactions are those where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com The distinction between stereoselective and stereospecific reactions is fundamental to designing syntheses that produce a single desired stereoisomer. masterorganicchemistry.com

Application of 2 Nitro 1 Phenylethenyl Benzene As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocycles

The electrophilic character of the double bond in (2-nitro-1-phenylethenyl)benzene makes it an excellent Michael acceptor, a property that is extensively exploited for the synthesis of nitrogen-containing heterocycles. Furthermore, the nitro group itself can be transformed or eliminated, providing a strategic entry into diverse N-heterocyclic systems.

A significant application of this compound and related nitroalkenes is in the synthesis of substituted pyrroles via the Barton-Zard reaction. wikipedia.orgallaboutchemistry.net This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orgclockss.org The mechanism proceeds through a sequence of steps: Michael addition of the isocyanoacetate enolate to the nitroalkene, followed by an intramolecular cyclization, and subsequent elimination of the nitro group to afford the aromatic pyrrole (B145914) ring. wikipedia.org This method is highly effective for preparing pyrrole-2-carboxylates, which are valuable intermediates for more complex, biologically active molecules like porphyrins. clockss.org

The general scheme for the Barton-Zard pyrrole synthesis is as follows:

Step 1: Base-catalyzed Michael addition of the α-isocyanide to the nitroalkene.

Step 2: 5-endo-dig cyclization.

Step 3: Elimination of the nitro group.

Step 4: Tautomerization to yield the aromatic pyrrole. wikipedia.org

This reaction has been successfully applied to synthesize a variety of pyrroles, including those fused with other ring systems. researchgate.net

Table 1: Examples of Pyrrole Synthesis via Barton-Zard Reaction

Nitroalkene ReactantIsocyanide ReactantProductReference
NitroalkeneEthyl IsocyanoacetateEthyl Pyrrole-2-carboxylate clockss.org
3-Nitro-N-(phenylsulfonyl)indoleEthyl IsocyanoacetateEthyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate researchgate.net

This compound serves as a precursor for the synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives. These syntheses often proceed through the in-situ generation of nitrile oxides from primary nitro compounds, which then undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles like alkenes or alkynes. rsc.orgresearchgate.net The dehydration of the nitro group in a precursor can be achieved using various reagents, and the resulting nitrile oxide readily reacts to form the heterocyclic ring. unifi.it

One reported method involves the reaction between nitrostilbene and an aldehyde, leading to the formation of variously substituted isoxazole derivatives. rsc.org Another strategy involves the reductive cyclization of β-nitroenones, which share a similar reactive framework, to yield 3,5-disubstituted isoxazoles under mild conditions using reagents like tin(II) chloride. rsc.org These methods provide access to a range of isoxazole compounds, which are significant scaffolds in medicinal chemistry. rsc.org

The reactivity of this compound as a Michael acceptor is prominently used in the synthesis of indole (B1671886) derivatives. Indoles can be alkylated at the C3 position by reacting with nitroalkenes in what is known as a Friedel-Crafts-type reaction. This electrophilic alkylation typically occurs in the presence of an acid catalyst. The initial products are 3-(2-nitro-1-phenylethyl)-1H-indoles, which can be further transformed into other valuable compounds. wikipedia.org For example, these nitroethylated indoles can be converted into 2-(1H-indol-2-yl)acetonitriles. wikipedia.org

The reaction tolerates a variety of substituents on both the indole ring and the nitroalkene, making it a versatile method for creating a library of functionalized indole compounds.

Table 2: Synthesis of Substituted Indoles from Nitroalkenes

Indole ReactantNitroalkene ReactantProductYieldReference
2-(p-Tolyl)-1H-indole(2-Nitroethenyl)benzene3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole74% wikipedia.org
2-(4-Methoxyphenyl)-1H-indole(2-Nitroethenyl)benzene2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole86% wikipedia.org
2-Phenyl-1H-indole1-(2-Nitroethenyl)-4-methylbenzene3-(2-Nitro-1-(p-tolyl)ethyl)-2-phenyl-1H-indole85% wikipedia.org

Formation of Carbon-Carbon Bonds in Complex Organic Architectures

Beyond heterocycle synthesis, this compound is a key building block for constructing complex carbocyclic structures and other functionalized organic molecules through carbon-carbon bond-forming reactions.

Stilbenes: The parent compound, this compound, is itself a derivative of stilbene (B7821643) (1,2-diphenylethylene) and is often referred to as nitrostilbene. nih.gov Its synthesis can be achieved through various methods, including the condensation of benzaldehyde (B42025) with nitromethane (B149229) derivatives. These nitrostilbenes are important intermediates for creating other functionalized stilbenes. For example, the nitro group can be readily reduced to an amino group, providing access to aminostilbenes, which can be further elaborated. rsc.org

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are structurally distinct from this compound. jocpr.com The standard synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. researchgate.net While not a direct precursor, related nitro-substituted chalcones are synthesized by using nitro-substituted benzaldehydes or acetophenones in this condensation reaction. researchgate.net

Cinnamic Acids: Cinnamic acids are α,β-unsaturated carboxylic acids. While direct conversion of this compound to cinnamic acid is not a standard procedure, related transformations provide a pathway. For instance, synthetic equivalents of cinnamic acid derivatives have been generated from 4-nitro-5-styrylisoxazoles, which contain a masked nitroalkene moiety. researchgate.net The synthesis of cinnamic acids is more commonly achieved through methods like the Perkin reaction, Knoevenagel condensation, or Heck coupling. jocpr.comthepharmajournal.com

Nitroalkenes like this compound are powerful dienophiles in Diels-Alder reactions, providing a route to highly functionalized six-membered carbocycles. rsc.orgresearchgate.net The electron-withdrawing nitro group activates the alkene for [4+2] cycloaddition with a wide range of dienes.

A notable application is the reaction of β-nitrostyrene with dienes like 3-methyl-1,3-pentadiene, catalyzed by Lewis acids such as tin(IV) chloride. nih.gov This reaction proceeds via a [4+2] cycloaddition to form cyclic nitronic esters, which can then undergo a allaboutchemistry.netallaboutchemistry.net-sigmatropic rearrangement upon heating to yield substituted 4-nitrocyclohexenes. nih.gov This two-step sequence allows for the controlled synthesis of complex cyclohexene (B86901) derivatives. nih.gov Furthermore, under certain conditions, the reaction of a nitroalkene with a pyrone can lead to the formation of a highly substituted benzene (B151609) product through a Diels-Alder/retro-Diels-Alder cascade. oregonstate.edu These cycloaddition strategies highlight the utility of this compound in building complex carbocyclic frameworks with significant stereochemical and regiochemical control. rsc.orglibretexts.org

Role in Cascade, Domino, and Tandem Reaction Sequences

The electron-deficient nature of the double bond in this compound makes it an exceptional Michael acceptor, a characteristic that is extensively exploited in cascade, domino, and tandem reactions. These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a highly efficient and atom-economical approach to synthesizing complex structures. rsc.orgyoutube.com The nitro group, in addition to activating the alkene, can participate in subsequent reactions or be transformed into other valuable functional groups. nih.gov

Nitroalkenes like this compound are key substrates for the synthesis of a variety of six-membered heterocyclic compounds through tandem reactions. researchgate.net These reactions often proceed with high diastereoselectivity and enantioselectivity, particularly when employing organocatalysis. rsc.org

A prominent example is the nitro-Mannich/lactamisation cascade , which leads to the formation of heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.org This sequence typically involves the reaction of a nitroalkene, an aldehyde, an amine, and a compound containing an active methylene (B1212753) group. The initial Michael addition of a nucleophile to this compound initiates a cascade of events, including a highly diastereoselective nitro-Mannich reaction and subsequent lactamization, to furnish complex heterocyclic frameworks. beilstein-journals.org

ReactantsCatalyst/ConditionsProductRef.
This compound, Aldehyde, Amine, Active Methylene CompoundOrganocatalystSubstituted 5-Nitropiperidin-2-one beilstein-journals.org
This compound, Aldehyde, (Aryl(tosyl)methyl)formamideDiphenyl prolinol trimethyl silyl (B83357) etherN-Formyl piperidine (B6355638) researchgate.net

Furthermore, this compound and its derivatives are instrumental in multicomponent reactions (MCRs) for generating intricate molecular scaffolds. A notable application is a four-component cascade reaction involving a β-nitrostyrene derived Morita-Baylis-Hillman (MBH) acetate (B1210297), 1,3-indanedione, and an aldehyde. This [1+1+1+3] annulation strategy results in the diastereoselective synthesis of complex bis-spirocyclohexane skeletons. nih.gov

Contributions to Complex Molecule Synthesis

The utility of this compound extends to the synthesis of a broad spectrum of complex molecules, including polysubstituted benzenes and various heterocyclic systems, which are core structures in many pharmaceuticals and natural products. fiveable.menih.gov

The synthesis of polysubstituted benzenes often relies on a retrosynthetic approach, where the strategic placement of functional groups is paramount. libretexts.orglibretexts.orgpressbooks.pub this compound serves as a precursor where the nitro group and the styryl moiety can be manipulated to introduce further substituents onto the aromatic rings. The nitro group itself is a versatile functional handle that can be reduced to an amine, enabling further derivatization, or can act as a meta-director in electrophilic aromatic substitution reactions. libretexts.org

In the realm of heterocyclic synthesis , the reactivity of this compound is a powerful tool. It is a key starting material for synthesizing a variety of nitrogen-containing heterocycles. nih.govresearchgate.net For instance, it participates in cycloaddition reactions and Michael addition-initiated cascades to form pyrrolidines, piperidines, and other related structures. rsc.orgnih.govresearchgate.net The flexibility of the nitro group allows for its conversion into other functionalities after the heterocyclic core has been constructed, expanding the molecular diversity that can be achieved. nih.gov

The following table summarizes the synthesis of some complex heterocyclic structures starting from nitroalkenes like this compound.

Reaction TypeReactantsProduct ClassRef.
Michael/Aza-Henry/Hemiaminalization CascadeAldehyde, Nitroalkene, (Aryl(tosyl)methyl)formamideN-Formyl Piperidines researchgate.net
Four-Component ReactionNitrostyrene (B7858105), Aromatic Aldehyde, Dialkylmalonate, Ammonium AcetatePolysubstituted 2-Piperidinones researchgate.net
Multicomponent Cascade Annulationβ-Nitrostyrene derived MBH acetate, 1,3-Indanedione, AldehydeBis-spirocyclohexanes nih.gov

The strategic application of this compound in these advanced synthetic methodologies underscores its importance in modern organic chemistry for the efficient and elegant construction of complex and biologically relevant molecules.

Spectroscopic and Structural Characterization in Research of 2 Nitro 1 Phenylethenyl Benzene and Its Derivatives

Advanced Spectroscopic Methods for Detailed Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to unravel the intricate structural details of (2-Nitro-1-phenylethenyl)benzene and its analogues. These techniques are crucial for confirming molecular structures, monitoring reaction progress, and understanding the electronic and vibrational characteristics of these compounds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of trans-4-nitrostilbene, a derivative of this compound, the vinyl protons typically appear as doublets with a coupling constant (J) of around 16 Hz, which is characteristic of a trans configuration. chemicalbook.com For instance, in the spectrum of trans-4-nitrostilbene, the vinyl protons appear at 7.130 ppm and 7.246 ppm with a J value of 16.2 Hz. chemicalbook.com The aromatic protons resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their chemical shifts and splitting patterns providing information about the substitution pattern on the phenyl rings.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbons in the phenyl rings and the vinyl group are sensitive to the electronic effects of the substituents. For example, in 1-nitro-4-(2-phenylethynyl)benzene, the carbons of the nitro-substituted ring are shifted to higher ppm values compared to the unsubstituted ring due to the electron-withdrawing nature of the nitro group. rsc.org

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
trans-4-NitrostilbeneCDCl₃8.198dAromatic
7.608dAromatic
7.541dAromatic
7.392tAromatic
7.333tAromatic
7.246d16.2Vinyl
7.130d16.2Vinyl
trans-N,N-dimethyl-4'-nitro-4-stilbenamineCDCl₃8.182dAromatic
7.565dAromatic
7.450dAromatic
7.213d16.1Vinyl
6.933d16.1Vinyl
6.719dAromatic
3.023sN(CH₃)₂

Note: Chemical shifts are referenced to the solvent signal. chemicalbook.comchemicalbook.com

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are vital for confirming the molecular weight and elemental composition of this compound and its derivatives with high accuracy. chemrxiv.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For protonated nitrosamine (B1359907) compounds, which share structural similarities with nitrostilbenes, characteristic fragmentation pathways include the loss of the NO radical (a loss of 30 Da). nih.gov The comprehensive analysis of secondary metabolites, including nitrostilbene derivatives, often presents a challenge due to their chemical diversity and the presence of isomers, making advanced MS techniques essential. wur.nl

Interactive Table: High-Resolution Mass Spectrometry Data for a this compound Derivative

CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
1-Nitro-4-(2-phenylethynyl)benzeneHRMS-DART224.07115224.07120

Data from a study on related compounds. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. photothermal.commt.com These techniques are particularly useful for identifying key functional groups in this compound and its derivatives. ksu.edu.saedinst.com

IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of a bond. photothermal.comksu.edu.sa In nitrostilbenes, the characteristic stretching vibrations of the nitro group (NO₂) are prominent. The asymmetric stretch typically appears in the region of 1500-1560 cm⁻¹, while the symmetric stretch is observed around 1330-1370 cm⁻¹. esisresearch.org The C=C stretching vibration of the ethenyl bridge is also a key feature.

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to IR spectroscopy. photothermal.commt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. For instance, in a study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the NO₂ stretching vibrations were assigned to bands observed in both the IR and Raman spectra. esisresearch.org

Interactive Table: Key Vibrational Frequencies for this compound and a Related Compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Symmetric Stretch1330 - 1370
Alkene (C=C)Stretch1620 - 1650
Aromatic (C-H)Out-of-plane bend690 - 900

These are general ranges and can vary based on the specific molecular structure and environment. esisresearch.orgnist.gov

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is a powerful technique for studying the conjugated π-electron system of this compound and its derivatives. The extent of conjugation directly influences the wavelength of maximum absorption (λmax). youtube.comyoutube.comlibretexts.org

The presence of the extended conjugated system, encompassing the two phenyl rings and the ethenyl bridge, results in strong absorption in the UV or visible region. The position of the λmax is sensitive to the nature and position of substituents on the phenyl rings. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have a more complex effect. youtube.com The polarity of the solvent can also influence the absorption spectrum. youtube.com For example, studies on nitrostilbene derivatives have shown that the UV-Vis spectra can be pH-dependent, indicating protonation-deprotonation equilibria. researchgate.net

Crystallographic Analysis of this compound and Related Analogues (e.g., X-ray Diffraction for Stereochemistry)

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and stereochemistry. growingscience.comgrowingscience.com This technique has been instrumental in confirming the planar or near-planar nature of the stilbene (B7821643) backbone in many derivatives and in unambiguously determining the E/Z configuration. growingscience.com

For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene revealed that the molecule is not perfectly planar. growingscience.comgrowingscience.com X-ray diffraction studies on benzene (B151609) and its derivatives have provided precise measurements of the aromatic C-C bond lengths, which are intermediate between a single and a double bond. docbrown.info In a study of 1,3,5-trinitro-2,4-bis(2-phenylethenyl)benzene, X-ray analysis showed that the central benzene ring and one of the phenyl rings were nearly parallel. doaj.org

Interactive Table: Selected Crystallographic Data for a this compound Analogue

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
(Z)-1-bromo-1-nitro-2-phenyletheneOrthorhombicPbca11.52967.501319.7187909090

Data from a single crystal X-ray structure determination. growingscience.com

Conformational Analysis and Stereochemical Assignment (E/Z Isomerism)

The presence of the carbon-carbon double bond in this compound gives rise to the possibility of E/Z isomerism (also known as geometric isomerism). studymind.co.ukcreative-chemistry.org.uk The E-isomer has the two phenyl groups on opposite sides of the double bond, while the Z-isomer has them on the same side. The relative stability of these isomers can be influenced by steric hindrance between the substituents.

The assignment of E or Z configuration is typically achieved using spectroscopic methods, particularly ¹H NMR, where the magnitude of the coupling constant between the vinylic protons is diagnostic. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) arrangement, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) arrangement. chemicalbook.com X-ray crystallography provides the most definitive method for stereochemical assignment. growingscience.comgrowingscience.com

Conformational analysis also considers the rotation of the phenyl rings relative to the plane of the double bond. The degree of planarity affects the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule. nih.govrsc.org Studies on nitrobenzene (B124822) have shown that the nitro group can exhibit torsional motion relative to the benzene ring. researchgate.net

Theoretical and Computational Studies on 2 Nitro 1 Phenylethenyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations have proven to be an indispensable tool for elucidating the electronic structure and predicting the reactivity of (2-Nitro-1-phenylethenyl)benzene. Methods such as Density Functional Theory (DFT) and multiconfigurational ab initio methods are employed to investigate the intricate details of its molecular orbitals and electronic properties. researchgate.net

The electronic structure of this compound is characterized by the interplay between the phenyl rings and the electron-withdrawing nitro group, conjugated through the ethenyl bridge. This conjugation significantly influences the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on analogous conjugated nitroalkenes have classified them as strong electrophiles. mdpi.com This electrophilicity is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The phenyl groups, in turn, modulate the electronic properties through resonance effects.

Global and local reactivity descriptors, derived from Conceptual DFT, are instrumental in quantifying the reactivity of this compound. These descriptors include chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.net For instance, a high global electrophilicity index (ω) would quantitatively confirm the molecule's strong electrophilic character.

Local reactivity descriptors, such as the Fukui function, provide insight into the regioselectivity of reactions by identifying the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations typically pinpoint the β-carbon of the nitroalkene moiety as the most electrophilic center, thus being the primary target for nucleophiles.

The electronic excitation of molecules like nitrobenzene (B124822) has been studied using time-dependent density functional theory (TD-DFT) and multiconfigurational methods. researchgate.net These studies reveal that the lowest excited states often result from n→π* transitions localized on the nitro group. researchgate.net For this compound, the extended conjugation would likely influence the energy and nature of these electronic transitions.

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. A lower energy suggests lower nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. A lower energy suggests higher electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability. A smaller gap often implies higher reactivity.
Global Electrophilicity (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge.Quantifies the overall electrophilic nature of the molecule. Expected to be high for this compound.
Fukui Function (f(r)) Describes the change in electron density at a point r when the number of electrons changes.Identifies the most reactive sites for nucleophilic and electrophilic attack.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling plays a pivotal role in understanding the mechanisms of reactions involving this compound. By mapping out the potential energy surface, computational chemists can identify the most plausible reaction pathways, locate transition states, and determine activation energies. Density Functional Theory (DFT) is a commonly utilized method for these investigations, often with hybrid functionals like ωB97X-D that include corrections for long-range interactions and dispersion. mdpi.com

A significant area of study for this compound and related nitroalkenes is their participation in cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comresearchgate.net Computational modeling can elucidate whether these reactions proceed through a concerted or a stepwise mechanism. For instance, in the Diels-Alder reaction between a conjugated nitroalkene and a diene, the calculations can distinguish between a one-step, albeit asynchronous, mechanism and a two-step mechanism involving a zwitterionic or diradical intermediate. researchgate.net

The geometries of the transition states are of particular interest as they provide a snapshot of the bond-forming and bond-breaking processes. For example, in a Diels-Alder reaction, the transition state geometry reveals the extent of asynchronicity in the formation of the two new sigma bonds. This information is crucial for understanding the factors that control the reaction's stereoselectivity and regioselectivity.

Furthermore, molecular modeling can be used to investigate other reaction types, such as Michael additions, where a nucleophile adds to the electrophilic β-carbon of the nitroalkene. In such cases, the computational model would map the energy profile as the nucleophile approaches the nitroalkene, forming a new carbon-carbon bond and leading to an intermediate that is subsequently protonated.

The solvent's role in the reaction mechanism can also be incorporated into these models using implicit or explicit solvent models. This allows for a more realistic simulation of the reaction conditions and can significantly impact the calculated activation energies and reaction pathways.

Reaction Type Modeled Features Computational Method Example
Diels-Alder Cycloaddition Reaction mechanism (concerted vs. stepwise), transition state geometries, activation energies.DFT with ωB97X-D functional and 6-311G(d) basis set. mdpi.com
Michael Addition Potential energy surface, geometry of intermediates and transition states, effect of nucleophile.DFT with various functionals.
Nitroaldol Reaction Competing reaction mechanisms (e.g., classical vs. imine intermediate pathways). acs.orgSecond-order Møller-Plesset perturbation theory (MP2). acs.org

Prediction of Stereochemical Outcomes and Regioselectivity

Computational chemistry offers powerful tools for the a priori prediction of stereochemical outcomes and regioselectivity in reactions involving this compound. By calculating the energies of different possible transition states, chemists can predict which products will be favored under kinetic control.

In the context of Diels-Alder reactions, a key aspect is the prediction of endo versus exo stereoselectivity. This is achieved by calculating the activation energies of the transition states leading to the endo and exo products. The product formed via the lower energy transition state is predicted to be the major product. For many Diels-Alder reactions involving nitroalkenes, the formation of products with an endo-oriented nitro group is often found to proceed through a two-step mechanism, while the formation of exo-oriented products follows a one-step, asynchronous pathway. researchgate.net

Regioselectivity, which determines the orientation of the reactants in the product, can also be predicted computationally. In the reaction of an unsymmetrical diene with this compound, for example, there are two possible regioisomeric products. By comparing the activation energies of the transition states leading to each regioisomer, the preferred outcome can be determined. These predictions are often rationalized by analyzing the electronic properties of the reactants, such as the coefficients of the frontier molecular orbitals.

The development of novel quantum mechanics-based computational workflows has enhanced the ability to predict regioselectivity in various reactions, including C-H activation. chemrxiv.orgbeilstein-journals.org While not directly applied to this compound in the provided context, these methodologies highlight the potential for developing specialized models for predicting the outcomes of its reactions. Such workflows can efficiently screen potential reaction sites and predict the most likely products, thereby guiding synthetic efforts. chemrxiv.orgbeilstein-journals.org

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Therefore, careful benchmarking against experimental data is crucial for validating the computational models.

Selectivity Type Computational Approach Key Information Gained
Stereoselectivity (Endo/Exo) Comparison of transition state energies for competing pathways.Prediction of the major stereoisomer formed in cycloaddition reactions.
Regioselectivity Comparison of activation energies for transition states leading to different regioisomers. Analysis of frontier molecular orbitals.Prediction of the constitutional isomer that will be the major product.

Analysis of Non-Covalent Interactions and Conformational Landscapes

The three-dimensional structure and reactivity of this compound are significantly influenced by a network of non-covalent interactions and its conformational landscape. Computational methods are essential for exploring these aspects, as they can provide detailed information that is often difficult to obtain experimentally.

The conformational landscape of this compound arises from the rotation around several single bonds, including the C-N bond of the nitro group and the C-C bonds connecting the phenyl rings to the ethenyl bridge. The planarity of the molecule is a key factor; a more planar conformation allows for better conjugation of the π-electron systems, which generally leads to greater stability. However, steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the double bond can lead to non-planar conformations. For some Z-isomers of related nitroalkenes, it has been found that the molecule is not planar, which reduces the possibility of π-electron conjugation and, consequently, decreases global reactivity. mdpi.com

The rotation of the nitro group relative to the phenyl ring is a well-studied phenomenon. In nitrobenzene, the barrier to rotation around the C-N bond is relatively small, indicating that even modest intermolecular interactions in the solid state can lead to non-planar conformations. researchgate.net A similar dynamic can be expected for this compound.

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in determining the crystal packing of the molecule and its interactions with other molecules, such as solvents or reactants. nih.gov For instance, in the solid state, π-π stacking interactions between the phenyl rings of adjacent molecules can be a dominant packing motif.

Computational analysis of these interactions can be performed using various techniques, including Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index. These methods can identify and characterize the strength of different non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular).

Aspect Computational Method Insights Gained
Conformational Analysis Potential energy surface scans, geometry optimization.Identification of stable conformers, determination of rotational barriers, assessment of planarity.
Intramolecular Interactions QTAIM, NCI index.Characterization of non-covalent interactions between different parts of the molecule.
Intermolecular Interactions Crystal structure prediction, analysis of dimer interaction energies.Understanding of crystal packing, prediction of solid-state properties, and interactions in solution.

Development of Computational Models for Nitroalkene Reactivity

The development of robust computational models is crucial for systematically understanding and predicting the reactivity of nitroalkenes like this compound. These models aim to provide a theoretical framework that can rationalize experimental observations and guide the design of new reactions and catalysts.

A common approach involves using Density Functional Theory (DFT) to build models that can predict the outcomes of various reactions. researchgate.net For instance, models have been developed to predict the regioselectivity and stereoselectivity of Diels-Alder reactions involving a wide range of substituted nitroalkenes. mdpi.com These models often rely on the calculation of thermodynamic and kinetic parameters to elucidate reaction mechanisms. researchgate.net

Conceptual DFT provides a basis for developing reactivity models based on descriptors like electrophilicity and nucleophilicity. mdpi.com By correlating these calculated descriptors with experimental reaction rates or product distributions, it is possible to build predictive models. For example, a model might establish a quantitative relationship between the global electrophilicity index of a series of nitroalkenes and their reactivity towards a specific nucleophile.

Furthermore, computational models are being developed to understand the role of catalysts in reactions involving nitroalkenes. These models can elucidate the mechanism of catalysis by identifying the key interactions between the catalyst and the substrate and by calculating the energy profile of the catalyzed reaction pathway. This is particularly relevant for enantioselective reactions, where the model must accurately predict the energy difference between the transition states leading to the two enantiomers.

Machine learning and artificial intelligence are also emerging as powerful tools for developing reactivity models. By training algorithms on large datasets of experimental and computational data, it is possible to create models that can rapidly predict the outcomes of reactions with high accuracy. While still a developing area for nitroalkene chemistry, these approaches hold significant promise for the future.

The ultimate goal of these computational models is to provide a predictive tool that can accelerate the discovery and optimization of chemical reactions, reducing the need for extensive experimental screening.

Model Type Basis Application
DFT-Based Mechanistic Models Calculation of potential energy surfaces, transition states, and reaction intermediates.Elucidation of reaction mechanisms, prediction of stereoselectivity and regioselectivity. mdpi.comresearchgate.net
Conceptual DFT Reactivity Models Correlation of reactivity with global and local reactivity descriptors (e.g., electrophilicity, Fukui functions).Rationalization of reactivity trends, prediction of relative reactivity for a series of compounds. mdpi.com
Catalyst-Substrate Interaction Models Modeling of the interactions between a catalyst and the nitroalkene substrate.Understanding the mechanism of catalysis, guiding the design of new catalysts.
Quantitative Structure-Activity Relationship (QSAR) Statistical correlation of molecular descriptors with experimental reactivity data.Predictive modeling of reactivity for new, untested compounds.

Derivatives and Analogues of 2 Nitro 1 Phenylethenyl Benzene: Synthesis and Reactivity

Systematic Modification of Aromatic Substituents and Their Electronic Effects

The electronic nature of the β-nitrostyrene system is heavily influenced by substituents on the phenyl ring. The presence of the strongly electron-withdrawing nitro group makes the β-carbon of the alkene electrophilic and susceptible to nucleophilic attack. nih.gov The reactivity of this system can be further modulated by placing additional electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the aromatic ring, typically at the para-position to maximize resonance effects.

The introduction of an EWG, such as a nitro (NO₂) or cyano (CN) group, on the phenyl ring further increases the electrophilicity of the β-carbon. This enhancement is due to the group's ability to delocalize the negative charge that develops during nucleophilic addition. Conversely, an EDG, such as a methoxy (B1213986) (OCH₃) or a dimethylamino (N(CH₃)₂) group, decreases the electrophilicity of the β-carbon by donating electron density into the conjugated system. researchgate.net

These electronic perturbations have been quantified using computational methods, specifically by calculating the global electrophilicity index (ω). A higher ω value indicates a stronger electrophile. Studies have shown a clear trend where β-nitrostyrenes with EWGs in the para-position possess higher ω values compared to the unsubstituted parent compound, while those with EDGs have lower ω values. researchgate.net For instance, the electrophilicity index (ω) for p-nitro-β-nitrostyrene is 3.70 eV, whereas for p-dimethylamino-β-nitrostyrene, it is 2.15 eV. researchgate.net This difference in electrophilicity directly translates to altered reactivity in polar reactions.

The effect of these substituents also dictates the direction of electrophilic aromatic substitution on the benzene (B151609) ring itself. Standard directing rules apply; activating groups (like alkyls) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like the nitrovinyl group itself, which behaves similarly to a nitro group) direct to the meta position. colorado.edu

Table 1: Electronic Effects of para-Substituents on β-Nitrostyrene Analogues

Substituent (at para-position)Group TypeEffect on Electrophilicity (ω)Predicted Reactivity towards Nucleophiles
-N(CH₃)₂Strongly Electron-Donating (EDG)Decreased (ω = 2.15 eV) researchgate.netLower
-OCH₃Electron-Donating (EDG)DecreasedLower
-HNeutral (Reference)Reference (ω ≈ 2.66-2.70 eV) rsc.orgBaseline
-ClWeakly Electron-Withdrawing (EWG)IncreasedHigher
-CNElectron-Withdrawing (EWG)IncreasedHigher
-NO₂Strongly Electron-Withdrawing (EWG)Increased (ω = 3.70 eV) researchgate.netHigher

Introduction of Other Functional Groups on the Nitroethenyl Core

Beyond modifying the aromatic ring, the reactivity of the β-nitrostyrene framework can be altered by introducing functional groups directly onto the nitroethenyl core, specifically at the α- or β-positions of the double bond or by transforming the nitro group itself.

Substitution at the α- and β-positions: The introduction of a substituent at the β-position, such as a bromine atom to form β-bromo-β-nitrostyrenes, significantly enhances the electrophilic character of the molecule. This substitution increases the global electrophilicity index (ω) by approximately 0.2 eV compared to the corresponding β-hydro-β-nitrostyrene analogues. researchgate.net This heightened electrophilicity makes them more potent substrates in reactions like cycloadditions.

Functionalization at the α-position is also a key strategy. For example, the synthesis of derivatives bearing a hydroxymethyl (CH₂OH) group at the α-carbon has been explored. These compounds, such as 2-nitro-3-arylprop-2-en-1-ols, have shown interesting biological activities, indicating that substitution at this position can significantly influence molecular interactions. nih.govresearchgate.net

Modification of the Nitro Group: The nitro group is not merely an activating group; it can also serve as a reactive center or a leaving group.

Reduction: The most common transformation is the reduction of the nitro group. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the carbon-carbon double bond to yield a nitroalkane, while stronger reagents like lithium aluminum hydride (LiAlH₄) can reduce both the double bond and the nitro group to furnish phenethylamines. researchgate.netwikipedia.org

Denitrative Reactions: The nitro group can be replaced entirely in denitrative coupling reactions. rsc.org In these processes, often initiated by free radicals, a radical species adds to the β-carbon, and the resulting stabilized benzylic radical expels the nitro group as a nitrite (B80452) radical. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to substituted alkenes. rsc.org

Comparative Reactivity Studies of Variously Substituted Analogues

Comparative studies of differently substituted β-nitrostyrenes have provided deep insights into their reaction mechanisms and the influence of their structural features.

Ortho-Hydroxy-β-nitrostyrene: The presence of a hydroxyl group at the ortho-position of the phenyl ring leads to unusual reactivity compared to other β-nitrostyrene derivatives. nih.gov While β-nitrostyrenes are excellent substrates for Michael additions, ortho-hydroxy-β-nitrostyrene exhibits a tendency to undergo subsequent C-C bond cleavage after the initial conjugate addition of an amine. nih.gov This distinct behavior is attributed to the influence of the neighboring hydroxyl group, which can participate in intramolecular hydrogen bonding and facilitate alternative reaction pathways. For example, it can suppress N-chlorination in subsequent reaction steps and promote the formation of an imine via C-C bond cleavage. nih.gov

Geometric Isomers (E/Z): The reactivity of β-nitrostyrene is also dependent on its geometry. The (E)-isomer (trans) is generally more stable. However, the less stable (Z)-isomer (cis) can be accessed and exhibits different reactivity. In [3+2] cycloaddition reactions with nitrones, both isomers are highly reactive due to their strong electrophilic character. rsc.orgrsc.org Computational studies using Molecular Electron Density Theory (MEDT) have shown that the (Z)-isomer is slightly more electrophilic and nucleophilic than the (E)-isomer. rsc.org This leads to the (Z)-isomer being more reactive, with a lower activation enthalpy in these cycloaddition reactions. rsc.orgrsc.org

Table 2: Comparative Reactivity of β-Nitrostyrene Analogues in [3+2] Cycloaddition

AnalogueKey Structural FeatureObserved Reactivity/SelectivityReference
(E)-β-NitrostyreneTrans-alkene geometryStrong electrophile (ω = 2.66 eV). Reacts via endo stereoselective pathway. rsc.org
(Z)-β-NitrostyreneCis-alkene geometry (less stable)Slightly more reactive than (E)-isomer (ω = 2.70 eV). Reacts via exo stereoselective pathway. rsc.org
ortho-Hydroxy-β-nitrostyreneIntramolecular H-bonding potentialUndergoes C-C bond cleavage after Michael addition; unusual behavior in photoisomerization. nih.gov
para-Nitro-β-nitrostyreneStrong EWG on phenyl ringHighly electrophilic (ω = 3.70 eV), enhanced reactivity towards nucleophiles. researchgate.net
β-Bromo-β-nitrostyreneEWG on β-carbonIncreased electrophilicity (ω ≈ +0.2 eV vs. H), enhanced reactivity in cycloadditions. researchgate.net

Structure-Reactivity Relationships in the β-Nitrostyrene Class

The relationship between the chemical structure of β-nitrostyrene derivatives and their reactivity is a cornerstone of their synthetic utility. These relationships are often explored through kinetic studies and correlated using physical organic principles, such as the Hammett equation.

A study on the kinetics of the addition of substituted benzylamines to β-nitrostyrene revealed that the reaction rate is sensitive to the electronic effects of the substituents on the amine nucleophile. osti.gov Such data can be used to construct Hammett plots, which correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects on the transition state.

The general structure-reactivity principles for the β-nitrostyrene class can be summarized as follows:

Electrophilicity: The primary driver of reactivity in polar reactions is the electrophilicity of the β-carbon. This is enhanced by electron-withdrawing groups on either the aromatic ring or the β-position of the alkene and diminished by electron-donating groups. researchgate.net

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a crucial role. Bulky substituents, particularly at the ortho-positions of the phenyl ring or on the alkene itself, can impede the approach of nucleophiles or other reactants, thereby slowing down reaction rates. colorado.edunih.gov

Intramolecular Interactions: The presence of functional groups capable of intramolecular interactions, such as the ortho-hydroxy group, can lead to unique reactivity profiles that deviate from simple electronic and steric predictions. nih.gov These interactions can stabilize certain transition states or open up entirely new mechanistic pathways.

Stereochemistry: The geometric configuration ((E) vs. (Z)) of the double bond influences both the ground-state energy and the stereochemical outcome of reactions, with the less stable (Z)-isomer often exhibiting higher reactivity. rsc.org

These relationships allow for the rational design of β-nitrostyrene derivatives as precursors for a wide range of target molecules, from pharmaceuticals to materials. nih.govnih.gov

Future Research Directions and Potential Innovations for 2 Nitro 1 Phenylethenyl Benzene Chemistry

Development of Sustainable and Green Chemistry Approaches in Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. For the synthesis of (2-Nitro-1-phenylethenyl)benzene, which is traditionally prepared via the Henry condensation of benzaldehyde (B42025) and nitromethane (B149229), significant strides are being made towards more sustainable methodologies.

Future research will likely focus on expanding the portfolio of green synthetic methods. Key areas of innovation include:

Solvent-Free and Solid-State Reactions: The use of microwave irradiation in the absence of a solvent, often with a solid support like alumina-potassium carbonate, has been shown to rapidly produce β-nitrostyrenes. researchgate.net Further exploration of mechanochemical methods (ball-milling) and other solid-state reaction conditions could completely eliminate the need for bulk solvents, drastically reducing waste.

Benign Solvent Systems: Research into using water, brine, or seawater as the reaction medium for organocatalytic reactions of nitrostyrenes has shown promising results, with excellent yields and stereoselectivities. acs.orgmdpi.com Another promising avenue is the use of highly hydrophilic ionic liquids, such as (2-hydroxyethyl)ammonium carboxylates, which can act as both the solvent and catalyst, often allowing for easy product separation and potential recycling of the medium. researchgate.netgoogle.com

Biocatalysis: The application of enzymes offers a highly sustainable route, operating under mild conditions with exceptional selectivity. For instance, porcine pancreatic lipase (B570770) (PPL) has been successfully used as a biocatalyst for the cyclization of β-ketothioamides with β-nitrostyrene to produce dihydrothiophenes in high yields. mdpi.com Future work will involve discovering and engineering new enzymes for both the synthesis of this compound itself and its subsequent transformations.

Reusable Heterogeneous Catalysts: The development of robust, recoverable, and reusable catalysts is a cornerstone of green chemistry. Natural clays (B1170129) like Montmorillonite K10 have been employed as eco-friendly catalysts. researchgate.net Research into designing catalysts immobilized on solid supports, such as polymers or silica (B1680970), will continue to be a major focus, as they simplify purification processes and minimize catalyst leaching into the product. acs.org

Green Synthesis ApproachCatalyst/MediumKey Advantages
Microwave-Assisted Synthesis K2CO3/Al2O3 (solvent-free)Reduced reaction times, simplified work-up, increased yields. researchgate.netrsc.org
Aqueous Media Chiral Diamine/TFAUse of non-toxic, readily available brine or seawater; high yields and stereoselectivity. acs.org
Ionic Liquids (2-hydroxyethyl)ammonium formateActs as both solvent and catalyst; potential for recyclability. researchgate.net
Biocatalysis Porcine Pancreatic Lipase (PPL)Eco-friendly, high yields under mild conditions, high selectivity. mdpi.com
Heterogeneous Catalysis Montmorillonite K10Natural, low-cost, environmentally friendly, and reusable catalyst. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis. This compound is an ideal substrate for developing new catalytic systems, particularly for asymmetric reactions like the Michael addition, which creates new stereocenters.

Future innovations in catalysis will likely concentrate on:

Advanced Organocatalysis: Chiral small molecules continue to be a major area of research. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds combined with a chiral amine (like a 1,2-diphenylethylenediamine derivative), are particularly effective. mdpi.commdpi.commdpi.com These catalysts can activate both the nitrostyrene (B7858105) (via hydrogen bonding to the nitro group) and the nucleophile (by forming an enamine intermediate), leading to highly organized transition states and excellent enantioselectivity. mdpi.comyoutube.com The design of novel, more complex peptide-based catalysts, such as H-d-Pro-Pro-Glu-NH2, is also a promising direction. acs.org

Chiral Metal Catalysis: While organocatalysis is prominent, chiral metal complexes offer unique reactivity. Systems based on scandium, nih.gov nickel, nih.gov and other Lewis acidic metals paired with chiral ligands are being developed for highly enantioselective Michael reactions. A key area of future research is the development of catalysts that can operate at very low loadings and promote stereoconvergent transformations, where a mixture of diastereomers is converted into a single, highly enriched stereoisomer. nih.gov

Biocatalysis and Directed Evolution: Enzymes represent the ultimate chiral catalysts. Wild-type enzymes like 4-oxalocrotonate tautomerase (4-OT) have been shown to catalyze enantiocomplementary Michael reactions. acs.org The true potential lies in directed evolution, where enzymes can be rapidly mutated and screened to generate novel biocatalysts with enhanced efficiency, altered substrate scope, and tailored selectivity for specific reactions involving this compound. acs.org

Catalytic SystemExample Catalyst/LigandTarget ReactionKey Feature
Bifunctional Organocatalysis (R,R)-DPEN-ThioureaMichael AdditionDual activation of nucleophile and electrophile; excellent enantioselectivity (up to 98% ee). mdpi.comyoutube.com
Chiral Lewis Acid Catalysis (Diamine)2Ni(II)Michael AdditionPromotes crystallization-induced diastereomer transformation (CIDT) for high stereocontrol. nih.gov
Biocatalysis 4-Oxalocrotonate Tautomerase (4-OT)Michael AdditionCatalyzes enantiocomplementary reactions; potential for optimization via directed evolution. acs.org
Chiral Brønsted Acid Catalysis Chiral Bisamidine Triflimidic Acid SaltMichael AdditionBifunctional catalysis involving protonation state is crucial for high selectivity. researchgate.net

Design of New Reaction Methodologies for Complex Molecule Construction

This compound is a versatile building block, and future research will continue to exploit its reactivity to develop novel and efficient methods for constructing complex molecular architectures.

Key areas for the design of new methodologies include:

Higher-Order Cycloadditions: While Diels-Alder ([4+2]) and 1,3-dipolar ([3+2]) cycloadditions are well-known, there is growing interest in developing higher-order cycloadditions. beilstein-journals.orgrsc.orgbeilstein-journals.orgrsc.org For example, the organocatalytic asymmetric [4+3]-cycloaddition of 2-amino-β-nitrostyrenes with azaoxyallyl cations provides access to complex seven-membered rings like 1,4-benzodiazepines. mdpi.com

Cascade and Domino Reactions: These reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to molecular complexity. The unique bifunctionality of derivatives like 2-hydroxy-β-nitrostyrenes enables powerful cascade reactions catalyzed by organocatalysts to build diverse and biologically active scaffolds such as chromans, coumarins, and benzofurans. rsc.org Future work will focus on designing novel trigger molecules and cascade sequences.

Denitrative Coupling Reactions: The nitro group is not just an activating group; it can also serve as a leaving group. Denitrative cross-coupling reactions, where the nitro group is replaced by another fragment, are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing access to highly substituted alkenes. mdpi.com

Photochemical and Radical Reactions: The use of visible light as a traceless reagent is a rapidly growing field. nih.gov Light can be used to mediate catalyst-free coupling reactions or to generate radicals for additions to the nitrostyrene double bond, offering alternative and often complementary reactivity to traditional polar reactions. worktribe.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale reactions to industrial production requires robust, scalable, and safe processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch chemistry, especially for reactions that are highly exothermic or involve hazardous reagents, as is often the case in nitrostyrene chemistry.

Future directions in this area include:

Multi-Step Continuous Flow Synthesis: The integration of multiple reaction steps into a single, continuous flow system is a major goal. Two-step flow protocols have been developed where this compound is first synthesized in a reactor column containing an amino-functionalized silica gel catalyst and then directly channeled into a second column containing a different heterogeneous catalyst (e.g., a solid acid, base, or chiral catalyst) to perform a subsequent transformation. acs.org This approach avoids the isolation and purification of intermediates, saving time and resources. acs.org

Automation and Self-Optimization: The combination of flow chemistry with automated control systems and real-time analytical techniques (e.g., in-line NMR or IR spectroscopy) will enable the rapid optimization of reaction conditions. Machine learning algorithms can be employed to analyze the data and intelligently adjust parameters like flow rate, temperature, and stoichiometry to maximize yield and selectivity.

On-Demand Generation of Reagents: Flow chemistry allows for the on-demand generation and immediate use of unstable or hazardous reagents, improving safety. This is particularly relevant for the synthesis of this compound, which can involve strongly basic conditions and exothermic processes.

Advanced Mechanistic Insights through Cutting-Edge Physical Organic Chemistry Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new reactions and catalysts. The study of reactions involving this compound provides a rich platform for applying advanced physical organic chemistry techniques.

Future research will leverage cutting-edge tools to gain unprecedented mechanistic detail:

Computational Chemistry: Theoretical methods like Density Functional Theory (DFT) are becoming indispensable. Molecular Electron Density Theory (MEDT) analysis can be used to understand the electronic structure of reactants and transition states, explaining reactivity and selectivity in cycloaddition reactions. rsc.orgrsc.org Computational studies can map out entire catalytic cycles, identify rate-determining steps, and elucidate the origins of stereoselectivity, guiding the design of more efficient catalysts. acs.org

Advanced Spectroscopic and Kinetic Analysis: The combination of rapid-scan spectroscopic techniques with kinetic analysis allows for the detection and characterization of transient intermediates. Kinetic studies of Michael additions have revealed complex mechanisms, including both catalyzed and uncatalyzed pathways, and have even shown negative enthalpies of activation, indicating the presence of a stable intermediate pre-equilibrium. acs.org In-situ reaction monitoring using techniques like NMR spectroscopy can provide real-time data on the concentrations of all species, revealing unexpected reaction pathways, such as the formation of oligomers from the reaction of a bispidine catalyst with β-nitrostyrene. mdpi.com

Topological and Interaction Analyses: Advanced computational tools such as the Electron Localization Function (ELF), Atoms-in-Molecules (AIM), and Non-Covalent Interaction (NCI) analysis provide a visual and quantitative understanding of bonding. rsc.orgrsc.org These methods can pinpoint the subtle non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in a transition state that are responsible for high stereoselectivity, offering a deeper level of insight beyond simple steric models. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Nitro-1-phenylethenyl)benzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or nitration of a pre-functionalized benzene derivative. For nitration, a mixed acid system (concentrated H₂SO₄ and HNO₃) is typically used, with precise temperature control (0–5°C) to avoid over-nitration . Catalysts like AlCl₃ may enhance regioselectivity, particularly when introducing the nitro group at the ortho position relative to the ethenyl bridge . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using benzene/methylene chloride mixtures) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the nitro group (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and ethenyl protons (δ ~6.0–7.0 ppm). Coupling patterns can confirm conjugation between substituents .
  • IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
  • XRD : Resolve bond lengths and angles to confirm the planar geometry of the benzene ring and the orientation of the nitro group .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the ethenyl bridge during electrophilic substitution?

  • Methodological Answer : The nitro group deactivates the benzene ring via resonance and inductive effects, directing electrophiles to meta positions. However, the ethenyl bridge may introduce steric hindrance, altering regioselectivity. Computational studies (DFT or molecular orbital theory) can model charge distribution, while experimental kinetic studies under varying electrophilic conditions (e.g., bromination or sulfonation) can validate theoretical predictions .

Q. What computational approaches are suitable for modeling the electronic structure, and how do predictions compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare computational NMR chemical shifts (via GIAO method) with experimental data to validate accuracy. Discrepancies may arise from solvent effects or crystal packing, requiring explicit solvent models or periodic boundary conditions in simulations .

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

  • Methodological Answer : Systematic parameter variation (e.g., catalyst loading, solvent polarity, temperature) combined with Design of Experiments (DoE) can identify critical factors. For example, AlCl₃ may improve yields in non-polar solvents but lead to side reactions in polar media . Statistical tools (ANOVA, response surface methodology) can quantify interactions between variables, while in-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer : The compound is likely flammable (FP ~89°C, similar to brominated analogs) and may decompose exothermically. Store in inert atmospheres (argon) at ≤4°C. Use explosion-proof refrigerators and avoid contact with strong oxidizers. Safety Data Sheets (SDS) for structurally similar nitroaromatics recommend PPE (gloves, goggles) and fume hoods during synthesis .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., unexpected NO₂ stretching frequencies) be investigated?

  • Methodological Answer : Contradictions may arise from polymorphism or solvent effects. Repeat measurements in standardized solvents (e.g., CDCl₃ for NMR) and compare with XRD to confirm crystallinity. For IR, use KBr pellets to minimize solvent interference. If anomalies persist, consider isotopic labeling (e.g., deuterated analogs) to isolate vibrational modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.